molecular formula C16H17NO5 B2894396 5-ethoxy-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1105230-62-3

5-ethoxy-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2894396
CAS No.: 1105230-62-3
M. Wt: 303.314
InChI Key: OQBDCZOFJHDAEZ-UHFFFAOYSA-N
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Description

5-ethoxy-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes an ethoxy group, a methoxybenzyl group, and a pyran ring with a carboxamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction using 2-methoxybenzyl chloride and a suitable nucleophile.

    Formation of the Carboxamide Functionality: The carboxamide group can be formed by reacting the intermediate compound with an amine, such as ammonia or a primary amine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution with alkyl halides or electrophilic substitution with electrophiles like acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

5-ethoxy-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-ethoxy-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe): A potent hallucinogenic compound with a similar methoxybenzyl group.

    N-(2-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine (25B-NBOMe): Another hallucinogenic compound with structural similarities.

Uniqueness

5-ethoxy-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide is unique due to its specific combination of functional groups and the presence of a pyran ring

Properties

IUPAC Name

5-ethoxy-N-[(2-methoxyphenyl)methyl]-4-oxopyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-3-21-15-10-22-14(8-12(15)18)16(19)17-9-11-6-4-5-7-13(11)20-2/h4-8,10H,3,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBDCZOFJHDAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=COC(=CC1=O)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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